3'-Hydroxysafrole
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Overview
Description
3’-Hydroxysafrole is a derivative of safrole, a naturally occurring organic compound found in various essential oils, including sassafras oil. Safrole itself is known for its spicy odor and has been used historically in flavoring and perfumery. due to its potential carcinogenicity, its use has been restricted in many countries .
Preparation Methods
The synthesis of 3’-Hydroxysafrole typically involves the hydroxylation of safrole. This can be achieved through various chemical reactions, including:
Biotransformation: Certain microorganisms and enzymes can catalyze the hydroxylation of safrole to produce 3’-Hydroxysafrole.
Industrial production methods for 3’-Hydroxysafrole are less common due to the restricted use of safrole. laboratory-scale synthesis remains a viable approach for research purposes.
Chemical Reactions Analysis
3’-Hydroxysafrole undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert 3’-Hydroxysafrole to its corresponding alcohols or alkanes.
Substitution: The hydroxyl group in 3’-Hydroxysafrole can be substituted with other functional groups using reagents like halogens or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Hydroxysafrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Hydroxysafrole involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions can result in various biological effects, including cytotoxicity and genotoxicity .
Comparison with Similar Compounds
3’-Hydroxysafrole is structurally similar to other safrole derivatives, such as:
1’-Hydroxysafrole: Another hydroxylated metabolite of safrole, known for its hepatocarcinogenic properties.
Isosafrole: A structural isomer of safrole, used in the synthesis of fragrances and pharmaceuticals.
Dihydrosafrole: A hydrogenated derivative of safrole, used in the production of certain insecticides.
Compared to these compounds, 3’-Hydroxysafrole is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
63785-57-9 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-1-en-1-ol |
InChI |
InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1,3-6,11H,2,7H2/b5-1+ |
InChI Key |
GIGHYJQRMLZPOZ-ORCRQEGFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C/C=C/O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC=CO |
Origin of Product |
United States |
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